molecular formula C3H8N2O B1330523 N',N'-Dimethylformohydrazide CAS No. 3298-49-5

N',N'-Dimethylformohydrazide

Cat. No.: B1330523
CAS No.: 3298-49-5
M. Wt: 88.11 g/mol
InChI Key: ALTGURJQVWBILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-Dimethylformohydrazide is an organic compound with the molecular formula C₃H₈N₂O. It is a hydrazine derivative commonly used in various fields, including medical, environmental, and industrial research. This compound is known for its role as a reducing agent and a precursor in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’,N’-Dimethylformohydrazide can be synthesized through the reaction of formic acid hydrazide with dimethylamine under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, N’,N’-Dimethylformohydrazide is produced using large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N’,N’-Dimethylformohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It acts as a reducing agent in several chemical processes.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It is often used in the presence of catalysts such as palladium or platinum.

    Substitution: Typical conditions involve the use of solvents like acetonitrile and catalysts such as copper or nickel.

Major Products Formed:

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields reduced forms of various substrates.

    Substitution: Results in substituted hydrazine derivatives

Scientific Research Applications

N’,N’-Dimethylformohydrazide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a reducing agent and a precursor in the synthesis of complex organic molecules.

    Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N’,N’-Dimethylformohydrazide involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets by transferring electrons, thereby altering the oxidation state of the target molecules. This electron transfer process is facilitated by the presence of functional groups that stabilize the intermediate states during the reaction .

Comparison with Similar Compounds

  • N,N-Dimethylformamide
  • N,N-Dimethylacetamide
  • Hydrazine derivatives

Comparison: N’,N’-Dimethylformohydrazide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hydrazine derivatives. Unlike N,N-Dimethylformamide and N,N-Dimethylacetamide, which are primarily used as solvents, N’,N’-Dimethylformohydrazide is more commonly employed as a reducing agent and a precursor in chemical synthesis .

Properties

IUPAC Name

N-(dimethylamino)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTGURJQVWBILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307894
Record name N',N'-Dimethylformohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3298-49-5
Record name 3298-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N',N'-Dimethylformohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N'-Dimethylformohydrazide
Reactant of Route 2
Reactant of Route 2
N',N'-Dimethylformohydrazide
Reactant of Route 3
Reactant of Route 3
N',N'-Dimethylformohydrazide
Reactant of Route 4
Reactant of Route 4
N',N'-Dimethylformohydrazide
Reactant of Route 5
N',N'-Dimethylformohydrazide
Reactant of Route 6
N',N'-Dimethylformohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.